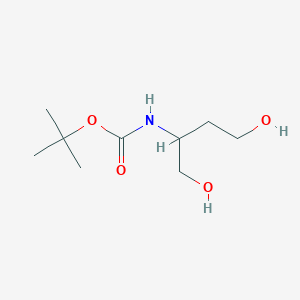

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRFBSWOIUAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Boc-amino-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for (S)-2-Boc-amino-1,4-butanediol, a valuable chiral building block in the development of pharmaceuticals. The synthesis commences with the readily available amino acid, L-aspartic acid, and proceeds through a sequence of protection and reduction steps. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of (S)-2-Boc-amino-1,4-butanediol from L-aspartic acid involves three key transformations:

-

N-terminal Protection: The amino group of L-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in subsequent reduction steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1][2][3]

-

Esterification: The two carboxylic acid functionalities of the Boc-protected L-aspartic acid are converted to methyl esters. This enhances the solubility of the intermediate in organic solvents and facilitates the subsequent reduction.

-

Reduction: The dual ester groups are reduced to their corresponding primary alcohols to yield the final product, (S)-2-Boc-amino-1,4-butanediol. A common and effective method for this reduction utilizes a combination of sodium borohydride and lithium chloride, which generates the more potent reducing agent lithium borohydride in situ.[4][5]

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway from L-aspartic acid to (S)-2-Boc-amino-1,4-butanediol.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-aspartic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Aspartic Acid | 133.10 | 13.3 g | 0.1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.0 g | 0.11 |

| Triethylamine (Et₃N) | 101.19 | 28 mL | 0.2 |

| Acetone | 58.08 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend L-aspartic acid in a mixture of acetone and water.

-

To the suspension, add triethylamine with stirring.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with three portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 90-95% | [1] |

| Purity | >98% | - |

Step 2: Synthesis of N-Boc-L-aspartic acid dimethyl ester

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-L-aspartic acid | 233.23 | 23.3 g | 0.1 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 1 mL | - |

Procedure:

-

Dissolve N-Boc-L-aspartic acid in methanol in a 500 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the dimethyl ester.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >95% | - |

| Purity | >98% | - |

Step 3: Synthesis of (S)-2-Boc-amino-1,4-butanediol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-L-aspartic acid dimethyl ester | 261.28 | 26.1 g | 0.1 |

| Sodium borohydride (NaBH₄) | 37.83 | 7.6 g | 0.2 |

| Lithium chloride (LiCl) | 42.39 | 8.5 g | 0.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 350 mL | - |

| Ethanol (EtOH) | 46.07 | 700 mL | - |

Procedure:

-

In a dry 2 L three-necked flask under an inert atmosphere, dissolve the N-Boc-L-aspartic acid dimethyl ester in anhydrous THF.[4]

-

Add anhydrous lithium chloride, followed by the portion-wise addition of sodium borohydride.[4]

-

Slowly add ethanol to the mixture.

-

Stir the reaction mixture at room temperature overnight.[4]

-

Cool the mixture in an ice-water bath and adjust the pH to 4 by the gradual addition of 10% aqueous citric acid.[4]

-

Concentrate the mixture in vacuo.

-

Add water to the residue and extract with methylene chloride.[4]

-

Dry the combined organic layers over sodium sulfate, filter, and remove the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Crude Yield | ~95% | [4] |

| Purity (after purification) | >97% | - |

Experimental Workflow and Signaling Pathways

The experimental workflow for the synthesis is summarized in the following diagram:

Caption: A step-by-step experimental workflow for the synthesis.

This guide provides a robust and reproducible pathway for the synthesis of (S)-2-Boc-amino-1,4-butanediol. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The provided protocols and data serve as a foundation for the successful synthesis of this important chiral intermediate.

References

- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (1,4-dihydroxybutan-2-yl)carbamate. This versatile chiral building block is of significant interest in medicinal chemistry and drug development due to its utility as a protected amino alcohol, serving as a precursor for various complex molecular architectures.

Core Chemical and Physical Properties

This compound, a carbamate ester, possesses a key tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This feature, combined with the two hydroxyl groups, makes it a valuable intermediate in multi-step organic synthesis. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [2] |

| Melting Point | 65-69 °C | |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in acetone, ether, and dimethyl sulfoxide. | |

| Storage Conditions | 2-8°C under an inert atmosphere |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

Based on analogous compounds such as (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, the proton NMR spectrum in CDCl₃ is expected to show the following key signals:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.45 | Singlet | 9H, -C(CH₃)₃ (Boc group) |

| ~3.4-3.8 | Multiplet | Protons adjacent to hydroxyl and amino groups |

| ~4.8-5.5 | Broad Singlet | 1H, -NH- (Carbamate proton) |

| Variable | Broad Singlets | 2H, -OH protons (exchangeable with D₂O) |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is anticipated to display characteristic peaks for the Boc protecting group and the butanediol backbone.

| Chemical Shift (ppm) | Assignment |

| ~28.5 | -C(CH₃)₃ |

| ~50-70 | Carbons of the butanediol backbone |

| ~80.0 | -C(CH₃)₃ |

| ~156.0 | -C=O (Carbamate) |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~3300 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a corresponding Boc-protected amino acid derivative. The following is a plausible experimental protocol adapted from established methods for the synthesis of similar amino alcohols.

Synthesis of this compound

This procedure involves the reduction of a suitable N-Boc-protected aspartic acid derivative.

Materials:

-

N-Boc-L-aspartic acid β-tert-butyl ester

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation: To a solution of N-Boc-L-aspartic acid β-tert-butyl ester in anhydrous THF at 0 °C under an inert atmosphere, add a solution of BH₃·THF dropwise.

-

Reduction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Applications in Drug Development and Synthesis

This compound and its stereoisomers are valuable chiral building blocks in pharmaceutical synthesis. The presence of a protected amine and two hydroxyl groups allows for selective chemical modifications, making it a versatile precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.

One notable application is in the stereoselective synthesis of chiral pyrrolidines, which are common structural motifs in many pharmaceuticals.

Logical Workflow: Synthesis and Elaboration

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent conversion to a chiral pyrrolidine, a key intermediate for drug discovery.

Caption: Synthetic workflow for the preparation and elaboration of the title compound.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in organic synthesis, particularly as a precursor to complex chiral molecules for drug discovery, is well-established. The synthetic protocols are adaptable, and its structural features allow for diverse chemical transformations, making it a valuable tool for researchers and scientists in the field of medicinal chemistry and drug development.

References

Technical Guide: Physical Properties of (S)-N-Boc-2-aminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-aminobutane-1,4-diol, also known as (S)-(-)-2-(Boc-amino)-1,4-butanediol or tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block valuable in organic synthesis. Its protected amino and free hydroxyl groups make it a versatile intermediate for the synthesis of various pharmaceutical and biologically active molecules. This technical guide provides a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination and a representative synthetic route.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (S)-N-Boc-2-aminobutane-1,4-diol.

| Property | Value | Reference |

| CAS Number | 128427-10-1 | [1][2][3] |

| Molecular Formula | C₉H₁₉NO₄ | [1][3] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Appearance | White crystalline powder or solid | [4] |

| Melting Point | 65-69 °C | [1][2][4][5] |

| Boiling Point | 365.0 ± 32.0 °C (Predicted) | [1][4][6] |

| Optical Activity ([α]20/D) | -8° (c=1 in chloroform) | [2][4] |

| Purity | ≥97% | [2] |

Experimental Protocols

Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate from L-aspartic acid

A reported method for the synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate involves the reduction of the corresponding protected amino acid.[7]

Materials:

-

L-aspartic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Reducing agent (e.g., Lithium aluminum hydride - LAH)

-

Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran - THF)

-

Reagents for workup and purification (e.g., ethyl acetate)

Procedure:

-

Protection of L-aspartic acid: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-aspartic acid.

-

Reduction: The carboxylic acid moieties of N-Boc-L-aspartic acid are reduced. For instance, the protected acid can be treated with a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.

-

Workup: The reaction mixture is carefully quenched, and the resulting aluminum salts are removed by filtration.

-

Extraction and Purification: The crude product is extracted from the filtrate using an organic solvent like dichloromethane. The combined organic extracts are then concentrated under reduced pressure. The final product is purified using a technique such as flash chromatography with an eluent like ethyl acetate to afford the desired (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate as a white solid.[7]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for (S)-N-Boc-2-aminobutane-1,4-diol from L-aspartic acid.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary method with a melting point apparatus.

Materials:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

The crystalline sample (N-Boc-2-aminobutane-1,4-diol)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm.

-

Measurement:

-

For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate range.

-

For a precise measurement, set the starting temperature about 15-20 °C below the expected melting point and use a slow heating rate (e.g., 1-2 °C/min) as the temperature approaches the melting range.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow.

General Protocol for Boiling Point Determination

The boiling point can be determined using a micro-method with a capillary tube.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

The liquid sample (if N-Boc-2-aminobutane-1,4-diol were a liquid at room temperature)

Procedure:

-

Setup: Place a small amount of the liquid into the small test tube. Invert the sealed capillary tube and place it into the liquid in the test tube, open end down.

-

Heating: Secure the test tube and a thermometer in the heating apparatus. Heat the sample gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

General Protocol for Optical Activity Measurement

The optical rotation is measured using a polarimeter.

Materials:

-

Polarimeter

-

Polarimeter cell (sample tube)

-

The sample ((S)-N-Boc-2-aminobutane-1,4-diol)

-

A suitable solvent (e.g., chloroform)

-

Volumetric flask and analytical balance

Procedure:

-

Instrument Warm-up and Calibration: Turn on the polarimeter and allow the light source to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of the solvent in a volumetric flask to obtain a solution of known concentration (c, in g/mL).

-

Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the polarimeter cell in decimeters (dm).

General Protocol for Solubility Testing

A qualitative assessment of solubility can be performed by observing the dissolution of the solute in various solvents.

Materials:

-

Test tubes

-

The sample (N-Boc-2-aminobutane-1,4-diol)

-

A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)

-

Vortex mixer or stirring rod

Procedure:

-

Sample Addition: Place a small, measured amount of the solid sample (e.g., 10 mg) into a test tube.

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).

-

Observation: Observe if the solid has completely dissolved. If not, the solvent can be added in small increments up to a certain volume, with mixing after each addition.

-

Classification: The solubility can be classified as soluble, partially soluble, or insoluble based on the visual observation. This process is repeated for each solvent.

Conclusion

This technical guide provides essential physical property data for (S)-N-Boc-2-aminobutane-1,4-diol, a key chiral intermediate. The provided protocols offer standardized methods for the verification of these properties, which is crucial for quality control and the successful application of this compound in research and development within the pharmaceutical and chemical industries.

References

In-Depth Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS No. 128427-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-Amino)-1,4-butanediol, with the CAS number 128427-10-1, is a chiral amino alcohol derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and chiral catalysts. Its bifunctional nature, possessing both hydroxyl and protected amine groups, allows for selective chemical modifications at different positions. This guide provides a comprehensive overview of the characterization data, experimental protocols, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(-)-2-(Boc-Amino)-1,4-butanediol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 128427-10-1 | N/A |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | White crystalline powder | N/A |

| Melting Point | 65-69 °C | [1] |

| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [1] |

| InChI | 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | [1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCO | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for (S)-(-)-2-(Boc-Amino)-1,4-butanediol was not found in the public domain literature, a general approach involves the protection of the amino group of a corresponding amino diol. The tert-butyloxycarbonyl (Boc) protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Experimental Workflow for Synthesis and Purification

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 hydrogens), methylene protons adjacent to the hydroxyl groups, and the methine proton attached to the nitrogen. The protons of the butanediol backbone will likely appear as complex multiplets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the quaternary carbon and methyl carbons of the Boc group, as well as the four distinct carbons of the butanediol backbone.

General NMR Analysis Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

General FT-IR Analysis Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected as the parent ion.

General LC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrument: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Analysis: Infuse the sample directly or inject it onto an appropriate LC column for separation before introduction into the mass spectrometer.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of (S)-(-)-2-(Boc-Amino)-1,4-butanediol are limited in publicly available literature. However, the parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter with central nervous system depressant effects.

A study on 1,4-butanediol has suggested its involvement in the ERK1/2-CREB-BDNF signaling pathway . This pathway is crucial for synaptic plasticity, learning, and memory. It is plausible that N-Boc protected amino alcohols could have their own distinct biological activities or serve as prodrugs that are metabolized to active forms. The Boc group, while generally considered a protecting group, can influence the lipophilicity and cell permeability of a molecule, potentially altering its pharmacokinetic and pharmacodynamic properties. N-protected amino alcohols are recognized as versatile building blocks in the synthesis of various biologically active compounds, including HIV protease inhibitors.[3]

Potential ERK1/2-CREB-BDNF Signaling Pathway Involvement

Applications in Research and Development

(S)-(-)-2-(Boc-Amino)-1,4-butanediol serves as a chiral building block for the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of:

-

Thiourea-based organocatalysts: These catalysts are employed in asymmetric Michael addition reactions.

-

Bis-copper (II) complex-based catalysts: These are used for enantioselective Michael reactions.

The ability to selectively deprotect the amine or react the hydroxyl groups provides synthetic flexibility, making it a valuable tool for medicinal chemists and materials scientists.

Conclusion

(S)-(-)-2-(Boc-Amino)-1,4-butanediol is a chiral intermediate with significant potential in synthetic chemistry. While detailed characterization and biological activity data for this specific compound are not extensively documented in public sources, this guide provides a foundational understanding of its properties, expected analytical characteristics, and potential applications based on related structures. Further research into its biological effects and the development of detailed, publicly available characterization protocols would be of great benefit to the scientific community.

References

Unraveling the Synthetic Utility of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a chiral building block of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two hydroxyl groups, makes it a versatile intermediate for the synthesis of complex molecules. While the direct mechanism of action of this compound as a standalone therapeutic agent is not documented in publicly available literature, its value lies in its application as a starting material for the creation of biologically active compounds. This technical guide provides an in-depth look at its role in chemical synthesis, supported by experimental details.

Application in Synthesis

The primary utility of this compound is as a chiral precursor in multi-step synthetic pathways. The Boc-protecting group on the amine allows for selective reactions at other parts of the molecule, and its chirality is crucial for the stereoselective synthesis of target compounds.

Synthesis of Factor XIa Inhibitors

One notable application of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is in the synthesis of Factor XIa inhibitors.[1] Factor XIa is a key enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. The synthesis involves using the chiral carbamate as a starting material to construct more complex molecules that can selectively bind to and inhibit the activity of Factor XIa.[1]

Synthesis of Bifunctional Peptide Catalysts

This compound also serves as a precursor in the synthesis of novel bifunctional peptide catalysts.[2] These catalysts, which can include a phosphonic acid motif, are designed to facilitate stereoselective reactions, such as 1,4-additions. The peptide backbone provides a chiral environment that directs the stereochemical outcome of the reaction.[2]

Experimental Protocols

The following is a representative experimental protocol illustrating the use of this compound in a synthetic transformation.

Protocol: Synthesis of this compound

This protocol describes the reduction of a precursor to yield this compound.[2]

Materials:

-

Precursor ester (e.g., tert-butyl (1-((benzyloxy)carbonyl)-3-oxopropyl)carbamate) (1.0 equiv.)

-

Sodium borohydride (NaBH4) (4.0 equiv.)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Argon atmosphere

Procedure:

-

Dissolve the precursor ester (24.0 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (58 mL) and methanol (12 mL) in a round-bottom flask.

-

Cool the flask to 0 °C under an argon atmosphere.

-

Add sodium borohydride (96.0 mmol, 4.0 equiv.) portionwise to the solution.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction carefully with an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic utility of this compound.

Caption: General synthetic workflow utilizing this compound.

Caption: Conceptual workflow for the synthesis of a bifunctional peptide catalyst.

Conclusion

While this compound does not have a characterized mechanism of action as a standalone therapeutic compound, its significance in the pharmaceutical and chemical research sectors is firmly established. Its utility as a versatile, chiral synthetic intermediate enables the construction of complex and stereochemically defined molecules, including potent enzyme inhibitors and novel catalysts. The continued exploration of its applications in organic synthesis is expected to contribute to the development of new therapeutic agents and advanced catalytic systems.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a chiral building block valuable in organic synthesis. This document adheres to stringent data presentation and visualization standards to support advanced research and development applications.

Compound Identification

Systematic Name: this compound Common Synonym: (S)-(-)-2-(Boc-Amino)-1,4-butanediol CAS Number: 128427-10-1 Molecular Formula: C₉H₁₉NO₄ Molecular Weight: 205.25 g/mol

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 65-69 °C | |

| Optical Activity | [α]²⁰/D −8°, c = 1 in chloroform |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.9-5.1 | br s | 1H | NH |

| ~3.6-3.8 | m | 1H | CH-N |

| ~3.5-3.7 | m | 2H | CH₂-OH (C1) |

| ~3.4-3.6 | m | 2H | CH₂-OH (C4) |

| ~1.6-1.8 | m | 2H | CH₂ (C3) |

| 1.44 | s | 9H | C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ |

| ~65.0 | CH₂-OH (C1) |

| ~60.0 | CH₂-OH (C4) |

| ~53.0 | CH-N (C2) |

| ~35.0 | CH₂ (C3) |

| 28.4 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

A certificate of analysis from a commercial supplier confirms an "Authentic" infrared spectrum, indicating that experimental data exists. Key expected absorption bands are detailed in Table 4.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3350 | Strong | N-H Stretch (Carbamate) |

| ~2970, ~2880 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1685 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch (Carbamate/Alcohol) |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 206.1387 | [M+H]⁺ |

| 228.1206 | [M+Na]⁺ |

| 150.0919 | [M-C₄H₉O]⁺ |

| 106.0968 | [M-Boc+H]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of a protected L-aspartic acid derivative.

Synthesis via Reduction of (S)-4-benzyl 1-tert-butyl 2-aminosuccinate

A common synthetic route involves the reduction of the corresponding diester of Boc-protected L-aspartic acid.

Experimental Workflow: Synthesis of this compound

Determining the Solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-(-)-2-(Boc-amino)-1,4-butanediol

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a protected amine and two hydroxyl groups, imparts a unique polarity profile that dictates its solubility in different media. The Boc (tert-butyloxycarbonyl) protecting group increases its lipophilicity compared to the parent amino diol. The presence of two hydroxyl groups, however, allows for hydrogen bonding, contributing to its solubility in more polar solvents. The interplay of these structural features makes a systematic study of its solubility in a range of organic solvents crucial for its effective use.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for (S)-(-)-2-(Boc-amino)-1,4-butanediol in a range of organic solvents has not been extensively published. The measurement of its optical activity in chloroform suggests its solubility in this solvent, but a precise value is not provided.[1][2]

Therefore, researchers are encouraged to determine the solubility experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data Template for (S)-(-)-2-(Boc-amino)-1,4-butanediol

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

Experimental Protocols for Solubility Determination

The solubility of an organic compound can be determined through various methods, broadly categorized as thermodynamic and kinetic solubility.[3][4][5] Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure, representing the true solubility. Kinetic solubility, on the other hand, measures the concentration at which a compound, dissolved in a stock solution (often DMSO), precipitates when added to an aqueous buffer. For the purpose of characterizing (S)-(-)-2-(Boc-amino)-1,4-butanediol for applications in organic synthesis and formulation with organic solvents, the determination of thermodynamic solubility is more relevant.

The most common and gold-standard method for determining thermodynamic solubility is the Shake-Flask Method .[3][6]

Detailed Protocol: Equilibrium Shake-Flask Method

This method relies on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

(S)-(-)-2-(Boc-amino)-1,4-butanediol (solid)

-

Selected organic solvents (e.g., chloroform, methanol, ethanol, ethyl acetate, acetone, tetrahydrofuran, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique like NMR.[7]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid (S)-(-)-2-(Boc-amino)-1,4-butanediol to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-course study to determine the time required to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method, such as HPLC. A calibration curve of (S)-(-)-2-(Boc-amino)-1,4-butanediol with known concentrations should be prepared to quantify the concentration in the sample.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from calibration curve in g/L) x (Dilution factor)

Solubility (mol/L) = Solubility (g/L) / Molar Mass of the compound (205.25 g/mol )[1][9]

Considerations:

-

Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant temperature throughout the experiment is critical.[8]

-

Purity of Compound and Solvents: The purity of both the solute and the solvent can significantly affect the solubility results.

-

Equilibrium Time: Ensure that sufficient time is allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.[8]

Visualizations

The following diagrams illustrate the key workflows and concepts related to solubility determination.

Caption: Experimental workflow for determining the thermodynamic solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol using the shake-flask method.

Caption: Key factors influencing the solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in organic solvents.

References

- 1. (S)-(-)-2-(Boc-氨基)-1,4-丁二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(-)-2-(Boc-amino)-1,4-butanediol 97 128427-10-1 [sigmaaldrich.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to Starting Materials for Chiral Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need for drugs with improved efficacy and reduced side effects.[1] Chiral building blocks, which are small, stereochemically defined molecules, are the essential starting materials for the synthesis of these complex chiral drugs. This technical guide provides a comprehensive overview of the core strategies for accessing and utilizing these chiral starting materials, with a focus on methodologies relevant to drug development.

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: utilizing naturally occurring chiral molecules (the chiral pool), creating a specific enantiomer from a prochiral starting material (asymmetric synthesis), and separating enantiomers from a racemic mixture (resolution).

Core Strategies for Accessing Chiral Building Blocks

The primary methods for obtaining chiral compounds for pharmaceutical synthesis are summarized below. Each of these strategies offers distinct advantages and is chosen based on factors such as the structure of the target molecule, cost, and scalability.

The Chiral Pool: Nature's Starting Materials

Chiral pool synthesis is a straightforward and efficient approach that utilizes readily available, enantiomerically pure compounds from natural sources.[1][2][3][4][5][6] These natural building blocks, which include amino acids, carbohydrates, terpenes, and hydroxy acids, already possess the desired stereochemistry, which can be preserved throughout the synthetic sequence.[1][2]

Key Chiral Pool Building Blocks:

-

Amino Acids: L-amino acids are abundant and serve as versatile starting materials for a wide range of chiral compounds, including unnatural amino acids and chiral amines.[1]

-

Carbohydrates: Sugars like glucose and fructose provide a high density of stereocenters, making them invaluable for the synthesis of complex natural products.[1]

-

Terpenes: Compounds such as limonene, pinene, and camphor are readily available from plant sources and are excellent starting points for various chiral molecules.[1][2]

-

Hydroxy Acids: Lactic acid and tartaric acid are common chiral building blocks used in numerous synthetic applications.[1]

Example: Chiral Pool Synthesis of Oseltamivir (Tamiflu®)

The commercial synthesis of the antiviral drug oseltamivir starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[7] This approach is advantageous as the key stereocenters are already established in the starting material.

| Parameter | Value | Reference |

| Starting Material | (-)-Shikimic Acid | [7] |

| Overall Yield | 17-22% | [7] |

| Purity | 99.7% | [7] |

Asymmetric Synthesis: Creating Chirality

Asymmetric synthesis, also known as enantioselective synthesis, involves the conversion of a prochiral starting material into a chiral product, favoring the formation of one enantiomer over the other.[8][9] This is a powerful and widely used approach in modern pharmaceutical chemistry.[3][9][10]

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[3][11] This is a highly efficient and economical method. The main types of asymmetric catalysis are:

-

Transition Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, and palladium are highly effective catalysts for a variety of transformations, including asymmetric hydrogenation and oxidation.[11]

-

Organocatalysis: This approach uses small, chiral organic molecules as catalysts, which are often less toxic and more environmentally benign than metal-based catalysts.[11]

-

Biocatalysis: Enzymes are naturally chiral and can catalyze reactions with exceptional selectivity under mild conditions, making them ideal for the synthesis of enantiomerically pure pharmaceuticals.[11][12]

Example: Asymmetric Hydrogenation in the Synthesis of (S)-Naproxen

(S)-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), can be synthesized via asymmetric hydrogenation of an acrylic acid precursor using a chiral Ruthenium-BINAP catalyst.[11][13]

| Parameter | Value | Reference |

| Catalyst | Ru-(S)-BINAP | [11][13] |

| Yield | >97% | [14] |

| Enantiomeric Excess (ee) | >97% | [14] |

Chiral Auxiliaries: Temporary Stereocontrol

The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Aldol Reaction

A classic example is the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries to control the stereoselectivity of aldol additions.[14][15][16][17] This method is highly reliable for producing syn-aldol products with excellent diastereoselectivity.

| Parameter | Value | Reference |

| Auxiliary | Chiral Oxazolidinone | [14][15][16] |

| Diastereomeric Ratio | Often >99:1 | [17] |

| Yield | Typically high | [17] |

Chiral Resolution: Separating Enantiomers

Many chemical syntheses produce a racemic mixture, which is a 50:50 mixture of both enantiomers. Chiral resolution is the process of separating these enantiomers.[1]

Kinetic Resolution

Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. A key limitation is that the maximum yield for a single enantiomer is 50%.

-

Enzymatic Resolution: Enzymes, particularly lipases, are highly effective for kinetic resolution due to their high enantioselectivity.[18] They can selectively acylate or hydrolyze one enantiomer in a racemic mixture.[18]

-

Hydrolytic Kinetic Resolution (HKR): The Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution using chiral salen-Co(III) complexes is a powerful method for resolving terminal epoxides.

Example: Enzymatic Resolution in the Synthesis of Chiral β-Blockers

The synthesis of optically pure (S)-metoprolol and (S)-betaxolol can be achieved through the kinetic resolution of a racemic β-amino alcohol intermediate using a chiral auxiliary.[19] An enantiomeric excess of >99% has been reported for this method.[19]

| Parameter | Value | Reference |

| Method | Enzymatic Kinetic Resolution | [19] |

| Enzyme | Lipase | [16] |

| Enantiomeric Excess (ee) | >99% | [19] |

| Maximum Yield | 50% |

Experimental Protocols

Asymmetric Synthesis of (S)-Naproxen via Asymmetric Hydrogenation

This protocol is a general representation of the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.

Materials:

-

2-(6'-methoxy-2'-naphthyl)propenoic acid

-

Methanol (solvent)

-

Triethylamine (Et3N) (additive)

-

Ru(R-BIQAP)(OAc)2 (catalyst)

-

Hydrogen gas (H2)

Procedure:

-

In a high-pressure reactor, dissolve 2-(6'-methoxy-2'-naphthyl)propenoic acid in methanol.

-

Add triethylamine to the solution.

-

Add the Ru(R-BIQAP)(OAc)2 catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 10 MPa with hydrogen.

-

Heat the reaction mixture to 32°C and stir until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reactor, vent the hydrogen, and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain (S)-naproxen.

Expected Outcome:

Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol describes the synthesis of racemic propranolol followed by a kinetic resolution step.

Part A: Synthesis of (±)-Propranolol

-

To a solution of 1-naphthol in DMSO, add powdered KOH and stir for 30 minutes at room temperature.

-

Slowly add epichlorohydrin and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water and extract with chloroform.

-

Wash the combined organic layers with NaOH solution and water, then dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain glycidyl-α-naphthyl ether.

-

Reflux the glycidyl-α-naphthyl ether with excess isopropylamine for 1-24 hours.[3][10]

-

Remove the excess isopropylamine to yield crude (±)-propranolol.

Part B: Kinetic Resolution

-

The racemic propranolol intermediate (e.g., glycidyl-α-naphthyl ether) is subjected to kinetic resolution using a chiral catalyst system like Zn(NO3)2/(+)-tartaric acid.[10]

-

The reaction selectively opens the epoxide of one enantiomer.

-

The unreacted enantiomerically enriched epoxide and the diol product can then be separated by chromatography.

-

The enantiomerically enriched epoxide is then reacted with isopropylamine to yield (S)-propranolol.

Expected Outcome:

-

Enantiomeric Excess (ee): 89% for (S)-propranolol[10]

Sharpless Asymmetric Dihydroxylation

This is a general procedure for the dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.

Materials:

-

Olefin (1 mmol)

-

t-butyl alcohol (5 mL)

-

Water (5 mL)

-

AD-mix-α or AD-mix-β (1.4 g)

-

Methanesulfonamide (optional, for certain olefins)

-

Sodium sulfite (quenching agent)

-

Ethyl acetate or Dichloromethane (extraction solvent)

Procedure:

-

In a round-bottom flask, combine t-butyl alcohol, water, and the AD-mix. Stir at room temperature until dissolved.

-

Cool the mixture to 0°C.

-

Add the olefin to the cooled reaction mixture.

-

Stir vigorously at 0°C (or room temperature for slow-reacting alkenes) until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding sodium sulfite and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by flash chromatography.

Synthesis of the Taxol® Side Chain via β-Lactam Method

This is a generalized protocol for the Staudinger cycloaddition to form the β-lactam core.

Part A: Imine Formation

-

Dissolve the desired aldehyde (e.g., benzaldehyde) and amine (e.g., p-anisidine) in a non-polar solvent like toluene.

-

Add a drying agent (e.g., anhydrous MgSO4).

-

Stir at room temperature until imine formation is complete (monitor by TLC or 1H NMR).

-

Filter off the drying agent and use the imine solution directly in the next step.

Part B: Ketene Generation and Cycloaddition

-

Cool the imine solution to 0°C under an inert atmosphere.

-

In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent.

-

Slowly add a tertiary amine base (e.g., triethylamine) to the acid chloride solution at 0°C to generate the ketene in situ.

-

Transfer the freshly generated ketene solution to the chilled imine solution via cannula.

-

Allow the reaction to proceed until the β-lactam formation is complete.

-

Work up the reaction and purify the β-lactam by chromatography or recrystallization.

This β-lactam is a key intermediate that is further elaborated and coupled with the baccatin III core to form Taxol®.[18]

Conclusion

The selection of the starting material and the synthetic strategy is a critical decision in the development of chiral pharmaceuticals. The chiral pool offers an efficient route when the target molecule shares structural features with a readily available natural product. Asymmetric synthesis, particularly through catalysis, provides a powerful and versatile means of creating chirality with high efficiency and enantioselectivity. Chiral auxiliaries offer reliable stereocontrol for specific transformations, while chiral resolution remains a valuable technique for separating enantiomers, especially at an industrial scale. A thorough understanding of these core strategies and their practical applications is essential for researchers and scientists in the field of drug development.

References

- 1. rroij.com [rroij.com]

- 2. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]

- 3. jocpr.com [jocpr.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]

- 6. Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. CN103755553B - Novel asymmetric catalytic synthesis method of (S)-naproxen - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 13. is.muni.cz [is.muni.cz]

- 14. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Evans aldol ppt | PPTX [slideshare.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Pivotal Role of Boc-Protected Aminobutanediols in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the strategic use of chiral building blocks is paramount to the successful synthesis of complex, stereochemically defined drug molecules. Among these, tert-butoxycarbonyl (Boc)-protected aminobutanediols have emerged as exceptionally versatile and valuable intermediates. Their inherent chirality and the presence of multiple functional groups, masked and revealed in a controlled manner, allow for the precise construction of sophisticated molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of Boc-protected aminobutanediols, with a particular focus on their critical role in the development of potent antiviral agents, specifically HIV-1 protease inhibitors. We will delve into detailed synthetic protocols, quantitative data, and the underlying biochemical pathways, offering a comprehensive resource for researchers in the field.

The Strategic Importance of Boc Protection and Chiral Aminodiols

The tert-butoxycarbonyl (Boc) group is one ofthe most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective manipulation of other functional groups within a molecule without unintended reactions at the amine moiety.

When combined with an aminobutanediol scaffold, the Boc protecting group enables the synthesis of key structural motifs found in a variety of biologically active compounds. The aminodiol core, with its defined stereochemistry, is crucial for molecular recognition and binding to biological targets such as enzymes. This is particularly evident in the design of transition-state isosteres for protease inhibitors.

Application in the Synthesis of HIV-1 Protease Inhibitors

Boc-protected aminobutanediols are cornerstone intermediates in the synthesis of several FDA-approved HIV-1 protease inhibitors. These drugs function by competitively inhibiting the viral protease enzyme, which is essential for the maturation of new, infectious virions. By blocking this enzyme, the production of functional viral proteins is halted, thus disrupting the viral life cycle.

Atazanavir Synthesis

Atazanavir (marketed as Reyataz) is a widely prescribed antiretroviral medication. A key building block in its synthesis is the Boc-protected aminobutanediol derivative, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane .

Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

A common synthetic route to this intermediate starts from N-Boc-L-phenylalanine. The synthesis involves the conversion of the starting material to a chloromethylketone, followed by stereoselective reduction to a chlorohydrin, and subsequent cyclization to the epoxide.

| Step | Reactants and Reagents | Solvents | Key Conditions | Yield |

| 1 | N-Boc-L-phenylalanine, N,N'-Carbonyldiimidazole, N,O-Dimethylhydroxylamine hydrochloride | Dichloromethane | Room temperature | 95% |

| 2 | Weinreb amide from Step 1, Chloromethyl)lithium | Tetrahydrofuran | -78 °C | 85% |

| 3 | Chloromethylketone from Step 2, Sodium borohydride | Methanol/Dichloromethane | 0 °C to room temperature | 90% |

| 4 | Chlorohydrin from Step 3, Potassium carbonate | Methanol | Room temperature | 92% |

Experimental Protocol: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

-

Weinreb Amide Formation: To a solution of N-Boc-L-phenylalanine (1 equivalent) in dichloromethane, N,N'-carbonyldiimidazole (1.1 equivalents) is added, and the mixture is stirred for 1 hour at room temperature. N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) is then added, and stirring is continued for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO3, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the Weinreb amide.

-

Chloromethylketone Formation: The Weinreb amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of (chloromethyl)lithium (1.5 equivalents), prepared separately from bromochloromethane and n-butyllithium, is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Chlorohydrin Formation: The chloromethylketone (1 equivalent) is dissolved in a 1:1 mixture of methanol and dichloromethane and cooled to 0 °C. Sodium borohydride (1.2 equivalents) is added portion-wise. The reaction is stirred for 3 hours while allowing it to warm to room temperature. The reaction is quenched by the slow addition of 1N HCl. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Epoxidation: The chlorohydrin (1 equivalent) is dissolved in methanol, and potassium carbonate (2 equivalents) is added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.

Completion of Atazanavir Synthesis

The synthesized Boc-protected epoxy aminobutanediol is then subjected to several further steps to yield Atazanavir, including epoxide ring-opening with a hydrazine derivative, deprotection of the Boc group, and coupling with N-methoxycarbonyl-L-tert-leucine. The overall yield for the final steps is approximately 74%.

Darunavir Synthesis

Darunavir (marketed as Prezista) is another potent HIV-1 protease inhibitor. Its synthesis also relies on a Boc-protected aminobutanediol core, which is derived from the ring-opening of a Boc-protected epoxide precursor. A second key chiral fragment in the synthesis of Darunavir is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol .

Synthesis of the Aminobutanediol Core for Darunavir

The synthesis of the aminobutanediol core for Darunavir starts with a Boc-protected epoxide, which undergoes ring-opening with an amine.

| Step | Reactants and Reagents | Solvents | Key Conditions | Yield |

| 1 | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, Isobutylamine | Ethanol | 85 °C | 60-85% |

| 2 | Product from Step 1, p-Nitrobenzenesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to room temperature | ~88% |

| 3 | Product from Step 2, Hydrochloric acid | Dioxane | Room temperature | High |

| 4 | Product from Step 3, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, N,N'-Disuccinimidyl carbonate | Acetonitrile/Ethyl acetate | Room temperature | ~85% |

| 5 | Product from Step 4, Tin(II) chloride dihydrate | Ethanol | Reflux | ~90% |

Experimental Protocol: Synthesis of Darunavir

-

Epoxide Ring-Opening: A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1 equivalent) and isobutylamine (1.1 equivalents) in ethanol is heated at 85 °C for 3 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Boc-protected aminodiol.

-

Sulfonylation: The aminodiol from the previous step (1 equivalent) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of p-nitrobenzenesulfonyl chloride (1.1 equivalents). The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water, 1N HCl, saturated NaHCO3, and brine, then dried and concentrated.

-

Boc Deprotection: The Boc-protected sulfonamide is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.

-

Coupling: The amine hydrochloride (1 equivalent) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.1 equivalents) are dissolved in a mixture of acetonitrile and ethyl acetate. N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (2.5 equivalents) are added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.

-

Nitro Reduction: The product from the previous step (1 equivalent) is dissolved in ethanol, and tin(II) chloride dihydrate (5 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give Darunavir.

Biological Activity of Atazanavir and Darunavir

The efficacy of these protease inhibitors is quantified by their inhibitory concentration (IC50) and effective concentration (EC50) against the HIV-1 virus.

| Drug | Target | IC50 (nM) | EC50 (nM) |

| Atazanavir | HIV-1 Protease | 2.6 - 5.2 | - |

| Darunavir | HIV-1 Protease | 3 - 6 | 1 - 5 (wild-type HIV-1) |

Note: IC50 and EC50 values can vary depending on the specific viral strain and assay conditions.

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that functions as a homodimer. Its active site contains a pair of aspartic acid residues (Asp25 and Asp25') that are crucial for catalysis. The enzyme cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites, a process essential for the assembly of mature, infectious virions.

Atazanavir and Darunavir are designed as transition-state analogs. They bind tightly to the active site of the HIV-1 protease, mimicking the tetrahedral intermediate of the peptide bond hydrolysis. The hydroxyethylamine core of these inhibitors is central to this interaction, with the hydroxyl group forming key hydrogen bonds with the catalytic aspartate residues. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic activity.

Caption: Inhibition of HIV-1 Protease by drugs derived from Boc-protected aminobutanediols.

Experimental Workflow for Synthesis

The general workflow for the synthesis of HIV protease inhibitors using Boc-protected aminobutanediols involves a multi-step process that begins with the synthesis of the chiral intermediate, followed by its elaboration into the final drug molecule.

Caption: General synthetic workflow for APIs using Boc-protected aminobutanediols.

Broader Applications and Future Perspectives

While the synthesis of HIV protease inhibitors remains a prominent application, the utility of Boc-protected aminobutanediols extends to other areas of drug discovery. Their stereodefined nature makes them attractive starting materials for the synthesis of inhibitors for other aspartyl proteases, such as β-secretase (BACE1), which is a key target in Alzheimer's disease research. The core aminodiol structure can be adapted and functionalized to achieve selectivity for different enzyme active sites.

The continued development of more efficient and stereoselective methods for the synthesis of Boc-protected aminobutanediols will undoubtedly fuel further innovation in drug discovery. As our understanding of disease pathways deepens, these versatile chiral building blocks will continue to be instrumental in the design and synthesis of the next generation of targeted therapeutics.

Conclusion

Boc-protected aminobutanediols are indispensable tools in the arsenal of the modern medicinal chemist. Their strategic application has been pivotal in the successful development of life-saving drugs, most notably in the fight against HIV/AIDS. The detailed synthetic protocols and quantitative data presented in this guide underscore their importance and provide a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules. The versatility of these chiral intermediates ensures their continued relevance in the ongoing quest for novel and more effective therapies for a wide range of diseases.

An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a versatile chiral building block with significant applications in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, detailed safety and handling procedures, and experimental protocols for its synthesis.

Compound Identification and Properties

This compound is a carbamate ester recognized for its utility as a chiral intermediate. The presence of a Boc-protected amine and two hydroxyl groups at defined stereocenters makes it a valuable precursor for the synthesis of complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 65-69 °C |

| Storage Temperature | 2-8 °C |

| Solubility | Soluble in some organic solvents such as acetone, ether, and dimethyl sulfoxide. |

Safety and Handling

Hazard Identification

This compound may cause irritation to the eyes, skin, and respiratory system[1]. Direct contact should be avoided[1].

Table 2: GHS Hazard Statements for Structurally Similar Carbamates

| Hazard Class | Hazard Statement |

| Skin irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

-

Eye Protection: Tightly fitting safety goggles with side-shields.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use.

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH-approved respirator should be used.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a laboratory fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3]. Wash hands thoroughly after handling[3]. Avoid contact with skin, eyes, and personal clothing[3].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is 2-8°C.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[4].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[4].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[4].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[4].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides[4].

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear for firefighting.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[6].

Experimental Protocols

This compound is a valuable chiral building block in organic synthesis. The following is a representative experimental protocol for its synthesis.

Synthesis of (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate

A common synthetic route involves the reduction of a protected amino acid derivative.

Experimental Workflow for the Synthesis of (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate

Caption: Synthetic workflow for (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate.

Materials:

-

(R)-2-((tert-butoxycarbonyl)amino)succinic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Esterification:

-

Dissolve (R)-2-((tert-butoxycarbonyl)amino)succinic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl (R)-2-((tert-butoxycarbonyl)amino)succinate.

-

-

Reduction:

-

Dissolve the resulting diester in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium borohydride in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding water, followed by a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate.

-

Applications in Drug Development and Research

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenters are often incorporated into the final drug molecule, influencing its efficacy and specificity. The Boc-protecting group allows for selective manipulation of the hydroxyl groups before deprotection to reveal the primary amine for further functionalization. This compound is particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules where specific stereochemistry is critical for activity.

References

An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a carbamate derivative of 2-amino-1,4-butanediol. The presence of two hydroxyl groups and a Boc-protected amine make it a potentially valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its ease of removal under acidic conditions. This guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for this compound, drawing upon available data for the compound and its stereoisomers.

Molecular Structure and Properties